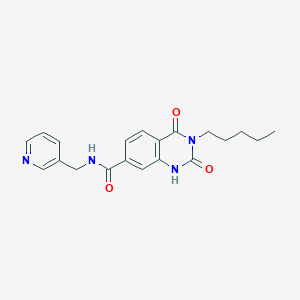
2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation is a notable application area. This method allows for the creation of various derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, from prop-2-ynyl alpha-ketoesters and alpha-ketoamides, under oxidative carbonylation conditions. These reactions yield products with potential applications in pharmaceuticals and materials science due to their structural diversity and complexity (Bacchi et al., 2005).
Catalytic Reactions for Heterocyclic Derivatives
A three-component, one-pot synthesis method has been developed for the efficient production of substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives. This process leverages 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzylamine, aromatic aldehydes, 2-aminoquinoline, or 5-amino-3-methylisoxazole, facilitated by catalytic amounts of p-toluenesulfonic acid or iodine. The theoretical and computational elucidation of the product formation mechanism highlights its importance in developing novel compounds with potential bioactive properties (Guleli et al., 2019).
Chain Extension in Polymer Synthesis
The bulk reaction between carboxy-terminated polyamide-12 (PA12) or carboxy-terminated poly(butane-1,4-diyl adipate) (PBDA) and bisoxazolines like 2,2'-(1,3-phenylene)bis(2-oxazoline) (mbox) or 2,2'-(2,6-pyridylene)bis(2-oxazoline) (pybox) demonstrates the application of heterocyclic compounds in polymer science. This chain-coupling reaction produces high-molar mass polymers with enhanced thermal properties, crucial for developing new materials with specific mechanical and thermal characteristics (Néry et al., 2004).
Antimicrobial Compound Synthesis
The synthesis and evaluation of macrocyclic pentaazapyridine and dipeptide pyridine derivatives, derived from 3,5-bis(N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl))pyridine carboxamide, showcase the antimicrobial application potential of heterocyclic compounds. These synthesized compounds have been tested as antimicrobial agents, indicating the role of heterocyclic chemistry in addressing resistance issues and developing new therapeutic agents (Flefel et al., 2018).
Novel Compound Synthesis for Pharmacological Application
The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides represents a significant advancement in creating compounds with potential antinociceptive, anti-inflammatory, and anticonvulsant properties. This synthesis process underscores the crucial role of heterocyclic compounds in developing new drugs and pharmacological agents, offering a pathway to novel treatments for various conditions (Wilhelm et al., 2014).
Propiedades
IUPAC Name |
2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-3-4-10-24-19(26)16-8-7-15(11-17(16)23-20(24)27)18(25)22-13-14-6-5-9-21-12-14/h5-9,11-12H,2-4,10,13H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZIYLPFZYWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-pentyl-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate](/img/structure/B2657268.png)
![3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2657269.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)
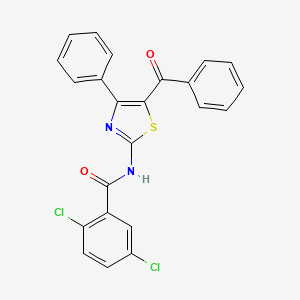
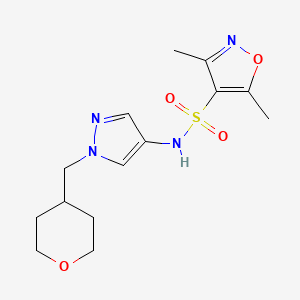
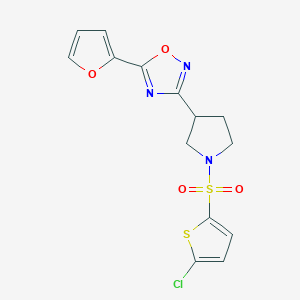
![2-Chloro-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2657279.png)

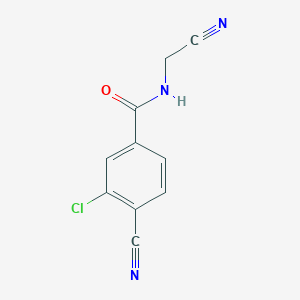

![(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2657287.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2657289.png)
